Benzenamine, 4-nitro-N-nitroso-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-nitro-N-nitroso- typically involves the nitration of benzenamine (aniline) followed by nitrosation. The nitration process introduces a nitro group (-NO2) to the aromatic ring, while the nitrosation process introduces a nitroso group (-NO).
Nitration: Benzenamine is nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to produce 4-nitrobenzenamine.
Nitrosation: The 4-nitrobenzenamine is then treated with nitrous acid (HNO2) under acidic conditions to introduce the nitroso group, forming Benzenamine, 4-nitro-N-nitroso-.
Industrial Production Methods
Industrial production of Benzenamine, 4-nitro-N-nitroso- follows similar synthetic routes but often employs optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a larger scale.
Chemical Reactions Analysis
Benzenamine, 4-nitro-N-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro compounds, which are important intermediates in organic synthesis.
Reduction: Reduction of the nitro group can lead to the formation of amines, which are useful in the synthesis of dyes and pharmaceuticals.
Common reagents and conditions used in these reactions include hydrogen peroxide (H2O2) for oxidation, catalytic hydrogenation for reduction, and electrophilic reagents such as halogens for substitution reactions.
Scientific Research Applications
Benzenamine, 4-nitro-N-nitroso- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound’s nitroso group makes it a useful probe for studying nitrosation reactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: It is used in the production of rubber chemicals, antioxidants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-nitro-N-nitroso- involves the interaction of its nitroso and nitro groups with various molecular targets. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the modification of proteins, nucleic acids, and other biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Benzenamine, 4-nitro-N-nitroso- can be compared with other nitroso and nitro compounds, such as:
Benzenamine, 4-nitroso-N-phenyl-: Similar in structure but with a phenyl group instead of a nitro group.
Benzenamine, N,N-dimethyl-4-nitro-: Contains dimethyl groups instead of a nitroso group.
Benzenamine, N-methyl-4-nitro-: Contains a methyl group instead of a nitroso group.
Properties
CAS No. |
40078-29-3 |
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Molecular Formula |
C6H5N3O3 |
Molecular Weight |
167.12 g/mol |
IUPAC Name |
N-(4-nitrophenyl)nitrous amide |
InChI |
InChI=1S/C6H5N3O3/c10-8-7-5-1-3-6(4-2-5)9(11)12/h1-4H,(H,7,10) |
InChI Key |
HQGVXHBMWFDENZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN=O)[N+](=O)[O-] |
Origin of Product |
United States |
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